![molecular formula C11H13N5O2 B2925545 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 920475-00-9](/img/structure/B2925545.png)
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Description
“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide” is a member of acetamides and an aromatic ether . It is also known by other names such as Acetamide, N-(4-methoxyphenyl)-, p-Acetanisidide, p-Acetanisidine, p-Methoxyacetanilide, Aceto-p-anisidide, Acetyl-p-anisidine, Metacetin, N-Acetyl-p-methoxyaniline, 4-Methoxyacetanilide, 4’-Methoxyacetanilide, N-Acetyl-p-anisidine, Aceto-p-anisidine, Acetanilide, 4’-methoxy-, N-(4-Methoxyphenyl)acetamide, N-(p-Methoxyphenyl)acetamide, 4-(Acetylamino)anisole, NSC 4687, Acetanilide, 4-methoxy, N-(4-Methoxyphenyl)acetic acid amide .
Molecular Structure Analysis
The molecular structure of “N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide” can be viewed using Java or Javascript . The molecular formula is C10H13NO2 and the molecular weight is 179.2157 .Safety and Hazards
Mechanism of Action
Target of Action
A related compound has been found to interact with vegfr-2 and egfr . These are important receptors involved in cell growth and angiogenesis, respectively.
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, potentially influencing cellular processes.
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8(17)12-7-11-13-14-15-16(11)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLTFSYROSTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide |
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